5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 929864-12-0
Cat. No.: VC4226100
Molecular Formula: C17H16ClN5O
Molecular Weight: 341.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929864-12-0 |
|---|---|
| Molecular Formula | C17H16ClN5O |
| Molecular Weight | 341.8 |
| IUPAC Name | 5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H16ClN5O/c18-13-6-8-14(9-7-13)23-16(19)15(21-22-23)17(24)20-11-10-12-4-2-1-3-5-12/h1-9H,10-11,19H2,(H,20,24) |
| Standard InChI Key | MRTCTSQAKSQSMB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is C₁₇H₁₆ClN₅O, with a molecular weight of 341.8 g/mol. The structure comprises:
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A 1,2,3-triazole ring at position 1 substituted with a 4-chlorophenyl group.
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A carboxamide moiety at position 4, linked to a 2-phenylethyl chain.
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An amino group at position 5, enhancing hydrogen-bonding potential.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 929864-12-0 |
| Molecular Formula | C₁₇H₁₆ClN₅O |
| Molecular Weight | 341.8 g/mol |
| Hydrogen Bond Donors | 2 (NH₂, CONH) |
| Hydrogen Bond Acceptors | 5 (Triazole N, CONH, Cl) |
| Topological Polar Surface Area | 97.9 Ų |
The chlorine atom at the para position of the phenyl ring enhances lipophilicity, while the phenethyl group contributes to π-π stacking interactions with biological targets .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via CuAAC, a regioselective method for 1,4-disubstituted triazoles :
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Azide Preparation: 4-Chlorophenyl azide is generated from 4-chloroaniline via diazotization and sodium azide treatment.
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Alkyne Precursor: N-(2-Phenylethyl)propiolamide is prepared by coupling propiolic acid with 2-phenylethylamine.
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Cycloaddition: The azide and alkyne react in the presence of Cu(I) catalysts (e.g., CuSO₄/ascorbate) to form the triazole core .
Table 2: Optimal Reaction Conditions for CuAAC
| Parameter | Condition |
|---|---|
| Catalyst | CuSO₄·5H₂O (10 mol%) |
| Reducing Agent | Sodium ascorbate (20 mol%) |
| Solvent | t-BuOH/H₂O (1:1) |
| Temperature | 25–60°C |
| Reaction Time | 12–24 hours |
Yields typically exceed 70%, with regioselectivity confirmed via ¹H NMR .
Characterization Techniques
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¹H/¹³C NMR: Assignments include triazole protons (δ 7.8–8.2 ppm) and amide NH (δ 10.2 ppm).
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 342.1.
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X-ray Crystallography: Confirms planar triazole geometry and hydrogen-bonding networks (data pending) .
Biological Activities
Anticancer Activity
Preliminary screenings against MCF-7 (breast) and A549 (lung) cancer cells demonstrate dose-dependent cytotoxicity:
Table 3: Cytotoxicity Data (48-hour exposure)
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 12.4 ± 1.2 |
| A549 | 15.7 ± 1.8 |
| HEK-293 (Normal) | >50 |
Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .
Future Research Directions
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Structural Optimization: Introduce electron-withdrawing groups (e.g., CF₃) to enhance 5-LOX affinity .
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In Vivo Studies: Evaluate pharmacokinetics in murine models.
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Combination Therapy: Synergy with NSAIDs or checkpoint inhibitors .
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Crystallographic Studies: Resolve 3D structure for rational drug design.
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